molecular formula C22H23N5O2 B2846986 1-benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 503864-24-2

1-benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2846986
CAS No.: 503864-24-2
M. Wt: 389.459
InChI Key: XWZYMCHAVSUEEH-UHFFFAOYSA-N
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Description

1-Benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivatives family. This compound features a benzyl group, two methyl groups, and a phenethylamino group attached to the purine ring system. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the base purine structure. The process may include:

  • Benzyl Protection: The purine core is first protected using a benzyl group to prevent unwanted reactions at this site.

  • Methylation: Introduction of methyl groups at the 3 and 7 positions of the purine ring.

  • Phenethylamino Group Addition: The phenethylamino group is introduced at the 8 position through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Substitution reactions are common, where functional groups on the purine ring are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like phenethylamine under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: New derivatives with different functional groups attached to the purine ring.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to understand purine metabolism and its role in cellular processes.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with specific molecular targets. The phenethylamino group, in particular, may interact with receptors or enzymes, influencing various biochemical pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: A closely related compound with a piperazine group instead of phenethylamino.

  • 8-Phenyl-1,3,7-trimethylxanthine: Another purine derivative with a phenyl group at the 8 position.

Uniqueness: 1-Benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione stands out due to its unique combination of functional groups, which can lead to distinct biological activities and applications compared to its similar counterparts.

This compound's intricate structure and diverse applications make it a valuable subject of study in various scientific disciplines. Its potential in drug development and industrial applications continues to drive research and innovation.

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Properties

IUPAC Name

1-benzyl-3,7-dimethyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-25-18-19(24-21(25)23-14-13-16-9-5-3-6-10-16)26(2)22(29)27(20(18)28)15-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZYMCHAVSUEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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